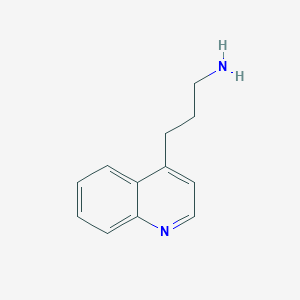

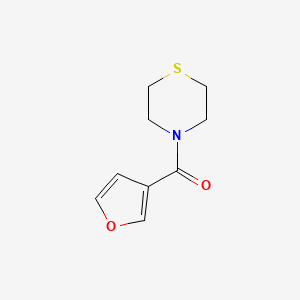

![molecular formula C21H16ClN3O3S2 B2604615 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(3-chlorophenyl)sulfonylamino]acetamide CAS No. 690245-92-2](/img/structure/B2604615.png)

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(3-chlorophenyl)sulfonylamino]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(3-chlorophenyl)sulfonylamino]acetamide” is a benzothiazole derivative . Benzothiazole derivatives have been synthesized for various purposes, including as potential anti-tubercular compounds . They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, P. T. Acharya and co-workers synthesized a series of N-(1, 3-benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide derivatives using a simple and effective conventional technique .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been corroborated on the basis of IR, 1 H NMR, Mass, and elemental analysis data . The structure-activity relationships of the new benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include various processes such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others . For example, the formal acylation of the benzothiazoles is achieved through a sequence involving formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .Aplicaciones Científicas De Investigación

Antitumor Activities

N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have been synthesized and evaluated for their antitumor activities. These derivatives exhibited considerable anticancer activity against some cancer cell lines, highlighting their potential as antitumor agents (Yurttaş, Tay, & Demirayak, 2015). Additionally, some novel sulfonamide derivatives demonstrated cytotoxic activity against breast and colon cancer cell lines, further underscoring the anticancer potential of benzothiazole-based compounds (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Antimicrobial Activities

Benzothiazole and benzimidazole derivatives have been synthesized and investigated for their antimicrobial properties. These compounds have shown promising antibacterial and antifungal activities, indicating their potential as therapeutic agents against various microbial infections (Patel & Agravat, 2007), (Patel, Patel, & Patel, 2010).

Anticonvulsant Evaluation

The anticonvulsant potential of benzothiazole acetamide derivatives has been explored, with some compounds showing significant activity in maximal electroshock and subcutaneous pentylenetetrazole seizure models in mice. This suggests their potential use in treating convulsions and related neurological disorders (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).

Computational Studies and Molecular Docking

Computational calculations and molecular docking studies have been conducted on benzothiazolinone acetamide analogs to evaluate their ligand-protein interactions and photovoltaic efficiency. These studies provide insights into the molecular basis of the biological activities of these compounds and their potential applications in drug development (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).

Mecanismo De Acción

Direcciones Futuras

Benzothiazole derivatives, including “N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(3-chlorophenyl)sulfonylamino]acetamide”, may continue to be studied for their potential applications, particularly in the field of medicinal chemistry . Their synthesis methods, molecular structures, and biological activities are areas of ongoing research .

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(3-chlorophenyl)sulfonylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O3S2/c22-15-6-4-8-17(12-15)30(27,28)23-13-20(26)24-16-7-3-5-14(11-16)21-25-18-9-1-2-10-19(18)29-21/h1-12,23H,13H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUUNMTTWXUFIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CNS(=O)(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(3-chlorophenyl)sulfonylamino]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

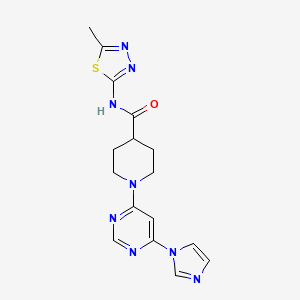

![N-[1-(1,3-Benzothiazol-2-yl)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2604537.png)

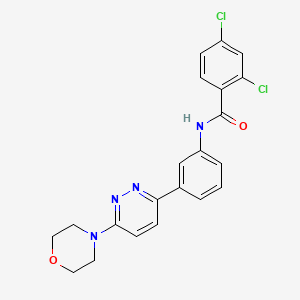

![Ethyl 3-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate](/img/structure/B2604541.png)

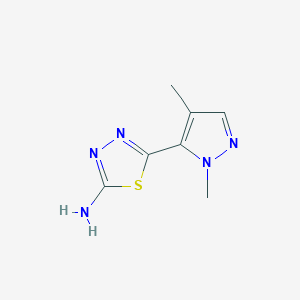

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2604542.png)

![{[5-(4-Bromophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2604548.png)

![4-[3-(2,3,4-Trimethoxyphenyl)acryloyl]phenyl 4-nitrobenzenecarboxylate](/img/structure/B2604552.png)

![3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2604555.png)